molecular formula C22H19NO2S B2904634 N-(3-acetylphenyl)-2-(benzylthio)benzamide CAS No. 341954-04-9

N-(3-acetylphenyl)-2-(benzylthio)benzamide

Cat. No. B2904634
CAS RN: 341954-04-9
M. Wt: 361.46
InChI Key: BFRANPCSDGRUSB-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-2-(benzylthio)benzamide” is a chemical compound. Its structure suggests that it is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The “benzylthio” part of the name indicates the presence of a benzyl group (a benzene ring attached to a CH2 group) linked through a sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, 3-acetylphenylamine) with a carboxylic acid or its derivative (in this case, 2-(benzylthio)benzoic acid or a derivative thereof). This would form the amide bond .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would include a benzamide core, with an acetyl group on the 3-position of the benzene ring and a benzylthio group on the 2-position .


Chemical Reactions Analysis

As an amide, this compound could undergo various reactions. For example, it could be hydrolyzed to yield the corresponding carboxylic acid and amine. It could also undergo reactions at the benzylthio group .


Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .

Future Directions

The study and application of this compound would depend on its properties, which are not well-known at this time. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-(3-acetylphenyl)-2-benzylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c1-16(24)18-10-7-11-19(14-18)23-22(25)20-12-5-6-13-21(20)26-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRANPCSDGRUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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